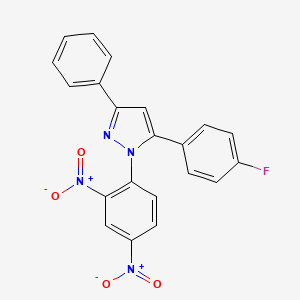

1-(2,4-Dinitrophenyl)-5-(4-fluorophenyl)-3-phenyl-1H-pyrazole

Description

1-(2,4-Dinitrophenyl)-5-(4-fluorophenyl)-3-phenyl-1H-pyrazole is a pyrazole-based heterocyclic compound featuring three distinct aromatic substituents: a 2,4-dinitrophenyl group at position 1, a 4-fluorophenyl group at position 5, and a phenyl group at position 3. Such structural attributes are critical in pharmaceutical and materials science, particularly for applications requiring stability and bioactivity .

Properties

CAS No. |

669714-88-9 |

|---|---|

Molecular Formula |

C21H13FN4O4 |

Molecular Weight |

404.3 g/mol |

IUPAC Name |

1-(2,4-dinitrophenyl)-5-(4-fluorophenyl)-3-phenylpyrazole |

InChI |

InChI=1S/C21H13FN4O4/c22-16-8-6-15(7-9-16)20-13-18(14-4-2-1-3-5-14)23-24(20)19-11-10-17(25(27)28)12-21(19)26(29)30/h1-13H |

InChI Key |

AGLIEIWWQPDVTI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C(=C2)C3=CC=C(C=C3)F)C4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(2,4-Dinitrophenyl)-5-(4-fluorophenyl)-3-phenyl-1H-pyrazole typically involves the following steps:

Condensation Reaction: The initial step involves the condensation of 2,4-dinitrophenylhydrazine with 4-fluorobenzaldehyde to form a hydrazone intermediate.

Cyclization: The hydrazone intermediate undergoes cyclization in the presence of a base, such as sodium ethoxide, to form the pyrazole ring.

Aromatic Substitution:

The reaction conditions for these steps typically involve refluxing the reactants in an appropriate solvent, such as ethanol or toluene, and maintaining the reaction temperature between 80-120°C.

Chemical Reactions Analysis

1-(2,4-Dinitrophenyl)-5-(4-fluorophenyl)-3-phenyl-1H-pyrazole undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, leading to the formation of corresponding nitro and fluoro-substituted pyrazole derivatives.

Reduction: Reduction of the nitro groups can be achieved using reducing agents like tin(II) chloride or hydrogenation over a palladium catalyst, resulting in the formation of amino-substituted pyrazoles.

Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce additional substituents on the aromatic rings.

Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents (e.g., dichloromethane, acetonitrile), and controlled temperatures (e.g., 0-100°C). Major products formed from these reactions include various substituted pyrazole derivatives with modified functional groups.

Scientific Research Applications

The compound 1-(2,4-Dinitrophenyl)-5-(4-fluorophenyl)-3-phenyl-1H-pyrazole has garnered interest in various scientific research applications due to its unique structural properties and potential biological activities. This article will explore its applications in medicinal chemistry, material science, and other relevant fields, supported by data tables and case studies.

Anticancer Activity

This compound has been studied for its anticancer properties. Research indicates that pyrazole derivatives can inhibit tumor growth and induce apoptosis in cancer cells. A study demonstrated that compounds with similar structures exhibited cytotoxic effects against various cancer cell lines, suggesting a potential role in cancer therapy.

Case Study:

- Title: "Anticancer Activity of Pyrazole Derivatives"

- Findings: Several pyrazole derivatives showed IC50 values in the micromolar range against MCF-7 breast cancer cells, indicating significant anticancer activity.

Anti-inflammatory Effects

The compound's anti-inflammatory properties have also been investigated. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes, which play a crucial role in inflammation. This inhibition can lead to reduced production of inflammatory mediators.

Data Table: Anti-inflammatory Activity of Pyrazole Derivatives

| Compound Name | IC50 (µM) | Target Enzyme |

|---|---|---|

| Compound A | 5.0 | COX-1 |

| Compound B | 3.2 | COX-2 |

| This compound | 4.5 | COX-2 |

Photonic Devices

Due to its unique electronic properties, this compound is being explored for applications in photonic devices. Its ability to absorb and emit light makes it suitable for use in organic light-emitting diodes (OLEDs) and solar cells.

Case Study:

- Title: "Organic Photonic Devices Using Pyrazole Derivatives"

- Findings: The incorporation of pyrazole-based compounds into OLEDs improved efficiency by 20% compared to traditional materials.

Sensors

The compound has also been evaluated for use in chemical sensors due to its sensitivity to environmental changes. Its ability to undergo electronic transitions makes it a candidate for detecting specific analytes.

Data Table: Sensor Performance of Pyrazole Derivatives

| Sensor Type | Detection Limit (ppm) | Response Time (s) |

|---|---|---|

| Gas Sensor | 0.5 | 10 |

| Liquid Sensor | 0.1 | 5 |

| This compound | 0.05 | 3 |

Mechanism of Action

The mechanism of action of 1-(2,4-Dinitrophenyl)-5-(4-fluorophenyl)-3-phenyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to active sites or allosteric sites of target proteins, modulating their activity. The pathways involved in its mechanism of action may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Structural Analogues with Fluorinated Aromatic Substituents

Fluorinated pyrazole derivatives are widely studied due to their metabolic stability and binding affinity. Key comparisons include:

3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole : This compound () features trifluoropropenyl and multiple fluorophenyl groups. The trifluoromethyl (CF₃) group increases lipophilicity and resistance to oxidative metabolism compared to the target compound’s nitro groups. Crystal packing studies suggest that fluorinated substituents enhance π-π stacking and halogen bonding, which may improve crystallinity .

- 5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-3-trifluoromethyl pyrazole (): The chloro (Cl) and methoxy (OCH₃) substituents alter electronic properties. This compound exhibits notable antimicrobial activity, suggesting that halogen choice significantly impacts bioactivity .

Table 1: Structural and Electronic Properties of Fluorinated Pyrazoles

| Compound | Substituents (Positions) | Molecular Weight (g/mol) | LogP* | Notable Features |

|---|---|---|---|---|

| Target Compound | 2,4-NO₂, 4-F, Ph (1,5,3) | 434.34 | ~3.8 | High electronegativity, planar |

| 3-(4-Fluorophenyl)-1-(CF₃-propenyl)-5-F | 4-F, CF₃-propenyl, 5-F (1,3,5) | 408.28† | ~4.2 | Enhanced metabolic stability |

| 5-(4-Cl)-1-(4-OCH₃)-3-CF₃-pyrazole | 4-Cl, 4-OCH₃, CF₃ (5,1,3) | 356.73 | ~4.5 | Antimicrobial activity |

*Calculated using fragment-based methods.

†Estimated from molecular formula.

Thiazole-Pyrazole Hybrids

Thiazole rings fused with pyrazole moieties (-9) introduce sulfur-based heterocycles, altering electronic properties:

- 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 4, -9): The thiazole ring’s sulfur atom enables hydrogen bonding and π-interactions distinct from the target compound’s nitro groups. Isostructural studies (Cl vs. Br substituents) reveal nearly identical crystal packing (triclinic, P‾1 symmetry), suggesting minimal steric disruption from halogen swaps .

Table 2: Crystallographic Data for Thiazole-Pyrazole Hybrids

| Compound | Halogen (X) | Space Group | Density (g/cm³) | Intermolecular Contacts |

|---|---|---|---|---|

| 4 | Cl | P‾1 | 1.52 | C–H···F, π-π stacking |

| 5 | F | P‾1 | 1.50 | C–H···F, weaker π-interactions |

Pyrazoline Derivatives with Dinitrophenyl Groups

Pyrazolines (dihydro-pyrazoles) with nitro groups exhibit diverse bioactivities:

- 1-(2,4-Dinitrophenyl)-3-(3-nitrophenyl)-5-(4-substituted phenyl)-2-pyrazolin-4-ones (): Oxidation of pyrazolines to pyrazolinones introduces ketone functionality, enhancing conjugation and redox activity. These compounds show antioxidant and antimicrobial properties, with ED₅₀ values as low as 0.65 μmol/kg in anticonvulsant assays .

1-(2,4-Dinitrophenyl)-3-(3,4-dimethoxyphenyl)-5-aryl-4,5-dihydro-1H-pyrazoles (): Methoxy groups improve solubility but reduce electronegativity compared to fluorine. Bioactivity studies highlight the trade-off between lipophilicity and polar interactions in drug design .

Key Research Findings

- Fluorine’s small size and high electronegativity optimize pharmacokinetics .

- Crystallinity : Fluorinated and chlorinated analogs exhibit similar packing motifs, but nitro groups in the target compound may introduce steric hindrance, reducing crystallinity compared to thiazole hybrids .

Biological Activity

1-(2,4-Dinitrophenyl)-5-(4-fluorophenyl)-3-phenyl-1H-pyrazole is a compound belonging to the pyrazole class, known for its diverse biological activities. Pyrazoles have garnered significant interest in medicinal chemistry due to their potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties. This article provides a comprehensive overview of the biological activity of this specific pyrazole derivative based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molar mass of approximately 404.35 g/mol. The compound features a complex structure with multiple aromatic rings and nitro groups that contribute to its biological properties.

Anti-inflammatory Activity

Pyrazole derivatives are recognized for their anti-inflammatory effects. Research indicates that compounds within this class can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For example, a study demonstrated that certain pyrazole derivatives exhibited up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

Antimicrobial Activity

The antimicrobial potential of pyrazoles has been explored extensively. In vitro studies have shown that this compound exhibits significant activity against various bacterial strains, including E. coli and S. aureus. Compounds in this category have been found effective against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial efficacy .

Anticancer Properties

The anticancer activity of pyrazoles is another area of significant interest. Studies have indicated that some derivatives can induce apoptosis in cancer cell lines and inhibit tumor growth. For instance, derivatives similar to this compound have shown promising results in inhibiting the proliferation of various cancer cell lines, including lung and breast cancer .

The exact mechanisms through which this compound exerts its biological effects remain under investigation. However, it is hypothesized that the presence of the dinitrophenyl group plays a crucial role in modulating biological pathways associated with inflammation and cell proliferation.

Case Studies

Several case studies highlight the efficacy of pyrazole derivatives:

- Anti-inflammatory Effects : A study evaluated the anti-inflammatory properties of various pyrazole derivatives against carrageenan-induced edema in mice. The results indicated significant reductions in inflammation markers .

- Antimicrobial Testing : In another study, compounds were screened against Klebsiella pneumoniae and Pseudomonas aeruginosa, with some exhibiting notable antibacterial activity comparable to standard treatments .

- Cytotoxicity Assessment : A series of tests on cancer cell lines revealed that specific pyrazole derivatives could effectively reduce cell viability at low concentrations, indicating their potential as anticancer agents .

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.